molecular formula C22H27NO6 B3538233 METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B3538233
M. Wt: 401.5 g/mol
InChI Key: VMHGRNBDNDYTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a cyclohexylmethyl carbamoyl group, and a methoxyacetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a phenol derivative with ethyl acetoacetate in the presence of a base such as potassium carbonate.

    Introduction of the methoxy group: The chromen-2-one intermediate is then reacted with methanol and a suitable catalyst to introduce the methoxy group.

    Carbamoylation: The resulting compound is treated with cyclohexylmethyl isocyanate to form the carbamoyl group.

    Esterification: Finally, the compound is esterified with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl 2-(7-{[(cyclohexylmethyl)carbamoyl]methoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be compared with other chromen-2-one derivatives, such as:

    Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Similar structure but lacks the carbamoyl group.

    Ethyl 7-hydroxy-4-coumarinacetate: Contains a hydroxy group instead of a methoxy group and an ethyl ester instead of a methyl ester.

    Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate: More complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[7-[2-(cyclohexylmethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-14-17-9-8-16(10-19(17)29-22(26)18(14)11-21(25)27-2)28-13-20(24)23-12-15-6-4-3-5-7-15/h8-10,15H,3-7,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHGRNBDNDYTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3CCCCC3)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
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METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 4
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METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 5
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METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(7-{[(CYCLOHEXYLMETHYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

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